An In-depth Technical Guide to (6-Bromo-2-fluoropyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (6-Bromo-2-fluoropyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(6-Bromo-2-fluoropyridin-3-yl)boronic acid, a trifunctional heterocyclic building block, has emerged as a compound of significant interest in the landscape of drug discovery and development. Its unique structural features—a pyridine core substituted with a bromine atom, a fluorine atom, and a boronic acid moiety—offer a confluence of reactive handles and modulating electronic properties. This guide, intended for the discerning researcher, provides a comprehensive overview of the core properties, a detailed, field-proven protocol for its synthesis and purification, and an exploration of its application in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives are extensively used as building blocks in organic synthesis due to their stability, low toxicity, and versatile reactivity[1].
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe utilization. The key physicochemical and safety data for (6-Bromo-2-fluoropyridin-3-yl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 910649-58-0 | [2][3][4] |
| Molecular Formula | C₅H₄BBrFNO₂ | [3] |
| Molecular Weight | 219.8 g/mol | [3] |
| Appearance | Off-white to white solid (inferred from related compounds) | N/A |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Safety Information:
(6-Bromo-2-fluoropyridin-3-yl)boronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Purification: A Self-Validating Protocol
The synthesis of (6-Bromo-2-fluoropyridin-3-yl)boronic acid is most effectively achieved through a lithium-halogen exchange reaction starting from a suitable dihalopyridine precursor, followed by borylation. This method is a cornerstone for the preparation of many pyridinylboronic acids[5].
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (6-Bromo-2-fluoropyridin-3-yl)boronic acid.
Detailed Experimental Protocol: Synthesis
This protocol is based on established procedures for the synthesis of related pyridylboronic acids via lithium-halogen exchange[1][5]. The choice of 2,6-dibromo-3-fluoropyridine as the starting material is strategic, as the bromine at the 6-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to the electronic influence of the adjacent fluorine.
Materials:
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2,6-Dibromo-3-fluoropyridine
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (HCl), 2 M
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Sodium hydroxide (NaOH), 2 M
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromo-3-fluoropyridine (1.0 eq).
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Dissolution: Add anhydrous THF to dissolve the starting material completely.
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Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The rapid nature of the lithium-halogen exchange is crucial for selectivity[1].
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Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
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Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (6-Bromo-2-fluoropyridin-3-yl)boronic acid.
Purification Protocol: A Two-Pronged Approach
The purification of boronic acids can be challenging due to their propensity to form anhydrides and their amphiphilic nature. Two common and effective methods are presented here.
Method 1: Recrystallization
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Dissolve the crude boronic acid in a minimal amount of a hot solvent system, such as an ethanol/water or acetonitrile/water mixture.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator (or freezer) to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group.
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Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
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Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
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Separate the aqueous layer and acidify it with 2 M HCl to a pH of ~2-3, at which point the purified boronic acid will precipitate.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Characterization: Predicting the Spectral Signature
Predicted ¹H NMR Spectrum
The pyridine ring contains two protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the boronic acid group.
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H-4: This proton is situated between the boronic acid and the nitrogen atom. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at the 2-position. Its chemical shift will be downfield due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the adjacent boronic acid. Expected δ ≈ 8.0-8.2 ppm.
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H-5: This proton is adjacent to the bromine atom. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine at the 2-position. The bromine atom will also have a deshielding effect. Expected δ ≈ 7.6-7.8 ppm.
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-B(OH)₂: The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration and the presence of water. They may appear as a broad singlet in the range of δ 5-9 ppm.
Note: These are predicted values and actual experimental values may vary.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is a primary application of (6-Bromo-2-fluoropyridin-3-yl)boronic acid[6]. The bromine atom at the 6-position serves as the reactive site for this transformation.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (6-Bromo-2-fluoropyridin-3-yl)boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
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(6-Bromo-2-fluoropyridin-3-yl)boronic acid (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask, add (6-Bromo-2-fluoropyridin-3-yl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
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Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cooling and Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion: An Enabling Reagent for Complex Molecule Synthesis
(6-Bromo-2-fluoropyridin-3-yl)boronic acid stands as a testament to the power of functionalized building blocks in accelerating drug discovery and materials science. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. A solid understanding of its properties, coupled with robust and validated synthetic and purification protocols, empowers researchers to fully leverage its potential in their synthetic endeavors. The methodologies outlined in this guide provide a strong foundation for the successful application of this valuable reagent in the laboratory.
References
- (6-Bromo-2-fluoropyridin-3-yl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97f03434]
- 6-Bromo-2-fluoropyridine-3-boronic acid. CRO Splendid Lab Pvt. Ltd. [URL: https://www.splendidlab.com/cas-no-910649-58-0]
- (6-Bromo-2-fluoropyridin-3-yl)boronicacid , 98% , 910649-58-0. CookeChem. [URL: https://www.cookechem.com/6-bromo-2-fluoropyridin-3-ylboronicacid-98-910649-58-0-en.html]
- 6-Bromo-2-fluoropyridine-3-boronic acid. AOBChem. [URL: https://www.aobchem.com/product/20669.html]
- Process for purification of boronic acid and its derivatives. Google Patents. [URL: https://patents.google.
- boronic acid, (6-bromo-2-fluoro-3-pyridinyl)-(910649-58-0) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_910649-58-0_1hnmr.htm]
- An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12139049/]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/15/3543]
- 6-Bromo-3-pyridinylboronic acid ≥95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/666556]
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